molecular formula C8H14O B1582440 1,2-Epoxycyclooctane CAS No. 286-62-4

1,2-Epoxycyclooctane

Cat. No. B1582440
CAS RN: 286-62-4
M. Wt: 126.2 g/mol
InChI Key: MELPJGOMEMRMPL-UHFFFAOYSA-N
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Patent
US04286068

Procedure details

Crosslinked polystyrene-divinylbenzene beads substituted in the phenyl rings by arsono groups (Polymer II of Example 2 (B) above, containing 0.25 mmole As) was added to a two phase system of 1.7 g of 30% aqueous H2O2 (15 mmoles of H2O2) and cyclooctene (7.5 mmoles) in chloroform (7 ml). The mixture was heated in a closed thick-walled tube at 70° C. for 45 hours. Cyclooctene oxide (6.7 mmol, 89% yield) was obtained after 45 hours. The polymer was then filtered and reused with no apparent loss of activity (90% yield after 55 hours at 70° C.).
[Compound]
Name
polystyrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polymer II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
7.5 mmol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1>C(Cl)(Cl)Cl>[CH:3]12[O:1][CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2

Inputs

Step One
Name
polystyrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Polymer II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
OO
Name
Quantity
7.5 mmol
Type
reactant
Smiles
C1=CCCCCCC1
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 0.25 mmole As)

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCCCC1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.